molecular formula C13H16O2 B13002489 2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde

2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde

Cat. No.: B13002489
M. Wt: 204.26 g/mol
InChI Key: IUAWSERVAVBDHZ-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with cyclopropylmethoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 4,6-dimethylbenzaldehyde.

    Cyclopropylmethoxy Substitution: The introduction of the cyclopropylmethoxy group is achieved through a nucleophilic substitution reaction. This involves reacting 4,6-dimethylbenzaldehyde with cyclopropylmethanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The cyclopropylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or THF at elevated temperatures.

Major Products Formed

    Oxidation: 2-(Cyclopropylmethoxy)-4,6-dimethylbenzoic acid.

    Reduction: 2-(Cyclopropylmethoxy)-4,6-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropylmethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethoxy)benzaldehyde: Lacks the dimethyl groups, which may affect its reactivity and biological activity.

    4,6-Dimethylbenzaldehyde: Lacks the cyclopropylmethoxy group, resulting in different chemical properties and applications.

    2-(Cyclopropylmethoxy)-4-methylbenzaldehyde: Similar structure but with only one methyl group, leading to variations in its chemical behavior.

Uniqueness

2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde is unique due to the presence of both cyclopropylmethoxy and dimethyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-4,6-dimethylbenzaldehyde

InChI

InChI=1S/C13H16O2/c1-9-5-10(2)12(7-14)13(6-9)15-8-11-3-4-11/h5-7,11H,3-4,8H2,1-2H3

InChI Key

IUAWSERVAVBDHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OCC2CC2)C=O)C

Origin of Product

United States

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